molecular formula C16H19NO10S B1143194 2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- CAS No. 180088-52-2

2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-

Cat. No.: B1143194
CAS No.: 180088-52-2
M. Wt: 417.389
InChI Key:
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Description

2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core with a glucopyranosyl group and a sulfoamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- typically involves multiple steps. One common method includes the initial formation of the benzopyran core, followed by the introduction of the glucopyranosyl group and the sulfoamino substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzopyran core.

    Reduction: This can lead to the formation of different derivatives with altered biological activities.

    Substitution: This reaction can introduce new substituents, potentially enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one derivatives: These compounds share the benzopyran core but differ in their substituents.

    Glucopyranosyl derivatives: These compounds have similar sugar moieties but different core structures.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl- lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO10S/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24)/t11-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEDCRZHOZSQII-BTAUDXDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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